2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Lipophilicity Physicochemical property Drug-likeness

CAS 2034562‑96‑2 is a pyridazinone‑benzamide hybrid designed for SAR‑driven lead optimization. The 2‑benzoyl ketone adds a hydrogen‑bond acceptor and a derivatization handle (oxime/hydrazone bioconjugation), while the 3‑cyclopropyl group enhances metabolic stability vs. des‑cyclopropyl analogs. This precise substitution pattern is essential for recapitulating biological profiles—sub-optimal analogs cannot replace it.

Molecular Formula C23H21N3O3
Molecular Weight 387.439
CAS No. 2034562-96-2
Cat. No. B2676116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS2034562-96-2
Molecular FormulaC23H21N3O3
Molecular Weight387.439
Structural Identifiers
SMILESC1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H21N3O3/c27-21-13-12-20(16-10-11-16)25-26(21)15-14-24-23(29)19-9-5-4-8-18(19)22(28)17-6-2-1-3-7-17/h1-9,12-13,16H,10-11,14-15H2,(H,24,29)
InChIKeyQQOLZPAFSNZUFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 2034562-96-2) – Procurement-Relevant Identity and Scaffold Classification


2-Benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 2034562‑96‑2) is a fully synthetic, small‑molecule organic compound belonging to the pyridazinone‑benzamide hybrid class. It features a benzamide core linked via an ethyl spacer to a cyclopropyl‑substituted 6‑oxopyridazin‑1(6H)‑yl moiety, with an additional 2‑benzoyl substituent on the benzamide ring [1]. Its molecular formula is C₂₃H₂₁N₃O₃ (MW 387.43 g·mol⁻¹) [1]. The compound is primarily supplied as a research‑grade intermediate (typical purity ~95%) for structure–activity relationship (SAR) investigation, medicinal chemistry exploration, and fragment‑based drug discovery campaigns [1]. Its modular architecture – combining a lipophilic cyclopropyl group, a hydrogen‑bond‑capable pyridazinone ring, and a 2‑benzoyl‑substituted benzamide – distinguishes it from simpler, unsubstituted or mono‑substituted analogs and renders it a versatile starting point for further derivatization [1].

Why 2-Benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 2034562-96-2) Cannot Be Replaced by Generic Pyridazinone-Benzamide Analogs


Within the pyridazinone‑benzamide chemical space, seemingly minor structural modifications – such as the presence, position, and nature of substituents on both the benzamide and pyridazinone rings – profoundly alter physicochemical properties, target engagement profiles, and cellular potency. The 2‑benzoyl group on the benzamide ring of CAS 2034562‑96‑2 introduces a second aromatic ketone moiety that increases hydrogen‑bond acceptor capacity and molecular complexity relative to unsubstituted or halogen‑substituted analogs (e.g., 3‑chloro‑N‑(2‑(3‑cyclopropyl‑6‑oxopyridazin‑1(6H)‑yl)ethyl)benzamide, CAS 2034498‑83‑2) [1]. Simultaneously, the cyclopropyl substituent on the pyridazinone core confers constrained lipophilicity and metabolic stability potential that is absent in analogs bearing only a proton at the 3‑position of the pyridazinone ring [2]. Published SAR campaigns on related pyridazinone‑benzamide scaffolds have demonstrated that even a single atom or functional group change can shift HDAC isoform selectivity, alter cell‑based IC₅₀ values by >10‑fold, or abrogate oral bioavailability [2]. Consequently, procurement of an analog that lacks the precise 2‑benzoyl + 3‑cyclopropyl substitution pattern cannot be assumed to recapitulate the same biological profile, making the exact compound a non‑substitutable reagent for SAR-probing and lead‑identification workflows [1][2].

Head-to-Head Quantitative Evidence for 2-Benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Versus Its Closest Analogs


Lipophilicity (XLogP3) Differentiation of 2-Benzoyl-Substituted Benzamide vs. 3-Chloro Analog

The 2‑benzoyl substituent on the benzamide ring of CAS 2034562‑96‑2 yields a computed XLogP3 of 2.6, compared to a lower XLogP3 of approximately 1.6–1.9 for the direct 3‑chloro analog (CAS 2034498‑83‑2) [1][2]. This ~0.7–1.0 log unit increase in lipophilicity is driven by the additional aromatic ring and ketone group, and represents a deliberate design feature for enhancing passive membrane permeability while retaining a TPSA of 78.8 Ų (well within the ≤140 Ų oral drug‑likeness threshold) [1].

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Count as a Discriminator in Target-Engagement Models

CAS 2034562‑96‑2 possesses four hydrogen‑bond acceptor (HBA) atoms (one amide carbonyl, one pyridazinone carbonyl, one benzoyl ketone, and one pyridazinone ring nitrogen), in contrast to only three HBA atoms in the 3‑chloro analog (one amide carbonyl, one pyridazinone carbonyl, one pyridazinone ring nitrogen) [1][2]. This additional HBA from the 2‑benzoyl ketone directly expands the compound’s pharmacophoric fingerprint and may enable interactions with an extra residue in a target binding pocket that a 3‑chloro‑substituted analog cannot achieve [1][2].

Hydrogen-bond acceptor Pharmacophore Molecular recognition

Molecular Complexity and Rotatable Bond Count: Implications for Conformational Entropy and Selectivity

The target compound exhibits a molecular complexity score of 704 and 7 rotatable bonds, whereas the simpler N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)benzamide scaffold (CAS 1021206‑26‑7), which lacks both the cyclopropyl and 2‑benzoyl groups, has approximately 4–5 rotatable bonds and a substantially lower complexity score (~300–400) [1][2]. Higher molecular complexity and a greater number of rotatable bonds are associated with increased conformational entropy, which can translate into more selective target binding through an induced‑fit mechanism, albeit with a potential entropic penalty in binding free energy [3].

Molecular complexity Rotatable bonds Conformational entropy

Cyclopropyl Substituent on Pyridazinone: Metabolic Stability Differentiation vs. Unsubstituted Pyridazinone Analogs

The cyclopropyl group at the 3‑position of the pyridazinone ring in CAS 2034562‑96‑2 is expected to impart enhanced metabolic stability compared to analogs bearing a hydrogen at the same position (e.g., N‑(2‑(6‑oxopyridazin‑1(6H)‑yl)ethyl)benzamide, CAS 1021206‑26‑7) [1]. Cyclopropyl rings are well‑established in medicinal chemistry as metabolically resistant isosteres for alkyl or hydrogen substituents because the strained C–C bonds are less susceptible to cytochrome P450‑mediated oxidation than linear alkyl chains or unsubstituted positions [2]. While no direct microsomal stability data are publicly available for CAS 2034562‑96‑2 vs. its des‑cyclopropyl analog, class‑level evidence from pyridazinone‑containing drug candidates (e.g., pyridazinone‑based PDE4 and HDAC inhibitors) demonstrates that cyclopropyl incorporation can extend in vitro half‑life by ≥2‑fold in human liver microsome assays [2][3].

Metabolic stability Cyclopropyl effect Oxidative metabolism

Combinatorial Derivatization Potential: The 2-Benzoyl Group as a Synthetic Handle vs. Non-Functionalized Analogs

The 2‑benzoyl ketone moiety on the benzamide ring serves as a synthetic handle for late‑stage diversification – for example, through reduction to a secondary alcohol, reductive amination, or oxime formation – a feature absent in direct analogs that carry non‑functionalizable substituents such as chloro (CAS 2034498‑83‑2) or methylthio (CAS 2034563‑90‑9) [1][2]. This enables iterative SAR exploration around a single core scaffold without requiring de novo synthesis of a new intermediate for each analog generation, thereby reducing the synthetic cycle time and cost per derivative [1].

Synthetic tractability Late-stage functionalization Diversification

Evidence‑Based Research and Industrial Application Scenarios for 2-Benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 2034562-96-2)


Scaffold‑Centric SAR Exploration in Kinase or Epigenetic Target Programs

Medicinal chemistry teams engaged in hit‑to‑lead or lead optimization for kinase, HDAC, or bromodomain targets can deploy CAS 2034562‑96‑2 as a privileged starting scaffold. Its 2‑benzoyl ketone provides a tractable diversification point for generating focused analog libraries via reduction, reductive amination, or oxime formation [1]. The cyclopropyl‑substituted pyridazinone core offers enhanced predicted metabolic stability relative to des‑cyclopropyl analogs, potentially reducing the need for early‑stage metabolite identification [2]. The compound’s XLogP3 of 2.6 and TPSA of 78.8 Ų align with oral drug‑likeness criteria, making it suitable for permeability‑sensitive target classes [1].

Pharmacophore Fingerprinting and Computational Docking Studies

With four hydrogen‑bond acceptors (versus three in the 3‑chloro analog), CAS 2034562‑96‑2 offers an expanded pharmacophoric feature set for computational docking or pharmacophore‑based virtual screening campaigns [1]. The additional HBA from the 2‑benzoyl ketone can be exploited to build pharmacophore models that capture an extra polar interaction vector, thereby enhancing the selectivity of virtual hit lists against targets where a bifurcated hydrogen‑bond interaction is structurally validated [1][3].

Chemical Probe Development Requiring a Synthetic Handle for Conjugation

For chemical biology programs requiring the generation of affinity probes, fluorescent conjugates, or PROTAC linker attachment points, the 2‑benzoyl ketone serves as a site‑selective handle for bioconjugation chemistry (e.g., oxime ligation, hydrazone formation) without perturbing the core pyridazinone pharmacophore [1]. This contrasts with analogs bearing inert substituents (chloro, methylthio) that lack such a handle and would require de novo synthesis of a functionalized variant for probe development [1].

Metabolic Stability‑Focused Lead Optimization in Inflammatory or Oncology Indications

For projects targeting inflammatory pathways (e.g., NLRP3 inflammasome) or oncology targets where the pyridazinone‑benzamide scaffold has shown class‑level inhibitory activity, CAS 2034562‑96‑2 provides a metabolically‑stabilized starting point through its cyclopropyl substituent [2]. Published SAR demonstrates that cyclopropyl incorporation on analogous pyridazinone cores can extend human liver microsome half‑life by ≥2‑fold, a critical parameter for achieving sustained target engagement in vivo [2][3].

Quote Request

Request a Quote for 2-benzoyl-N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.